molecular formula C11H12ClFO3 B1406375 3-Butoxy-6-chloro-2-fluorobenzoic acid CAS No. 1706435-00-8

3-Butoxy-6-chloro-2-fluorobenzoic acid

Cat. No. B1406375
CAS RN: 1706435-00-8
M. Wt: 246.66 g/mol
InChI Key: IUJZHXBCABCUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-6-chloro-2-fluorobenzoic acid, also known as BF-01, is a compound with the molecular formula C11H12ClFO3 and a molecular weight of 246.67 . It is a relatively new compound that has gained interest in various fields of research due to its unique properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClFO3/c1-2-3-6-16-8-5-4-7 (12)9 (10 (8)13)11 (14)15/h4-5H,2-3,6H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Herbicidal Activity

  • Herbicide Synthesis : A study demonstrated the synthesis of 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, showing good herbicidal activity. This highlights the potential of halogenated benzoic acids in developing agricultural chemicals (Liu Chang-chun, 2006).

Organolithium Reactions

  • Organolithium Reagents : Research on the selectivity of reactions involving organolithium reagents with unprotected 2-halobenzoic acids has been conducted. This work is critical for understanding the lithiation process adjacent to carboxylate groups, which is fundamental in synthetic organic chemistry (Frédéric Gohier et al., 2003).

Biochemical Analysis

Biochemical Properties

3-Butoxy-6-chloro-2-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in inflammatory responses, thereby impacting cell signaling pathways related to inflammation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This binding interaction can also lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions, but its degradation can occur under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can lead to toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism can also influence the levels of other metabolites, thereby impacting various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into the cell via specific transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

3-butoxy-6-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJZHXBCABCUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-6-chloro-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Butoxy-6-chloro-2-fluorobenzoic acid
Reactant of Route 3
3-Butoxy-6-chloro-2-fluorobenzoic acid
Reactant of Route 4
3-Butoxy-6-chloro-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Butoxy-6-chloro-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Butoxy-6-chloro-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.